molecular formula C14H13N5O B12723075 2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine CAS No. 92616-16-5

2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine

Cat. No.: B12723075
CAS No.: 92616-16-5
M. Wt: 267.29 g/mol
InChI Key: IOMPKTJGTJQDMT-UHFFFAOYSA-N
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Description

2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a naphthyl group substituted with a methoxy group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The choice of solvents, catalysts, and reaction conditions would be optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group may be oxidized to form a hydroxyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Conditions involving strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a fully aminated compound.

Scientific Research Applications

2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine may find applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for 2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine would depend on its specific application. In biological systems, it might interact with specific enzymes or receptors, altering their activity. The methoxy and amino groups could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-phenyl-s-triazine: Lacks the methoxy and naphthyl groups.

    2,4-Diamino-6-(2-hydroxy-3-naphthyl)-s-triazine: Features a hydroxyl group instead of a methoxy group.

Uniqueness

2,4-Diamino-6-(2-methoxy-3-naphthyl)-s-triazine’s unique structure, with its methoxy and naphthyl groups, may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

92616-16-5

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

6-(3-methoxynaphthalen-2-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C14H13N5O/c1-20-11-7-9-5-3-2-4-8(9)6-10(11)12-17-13(15)19-14(16)18-12/h2-7H,1H3,(H4,15,16,17,18,19)

InChI Key

IOMPKTJGTJQDMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C3=NC(=NC(=N3)N)N

Origin of Product

United States

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